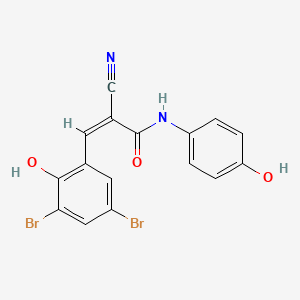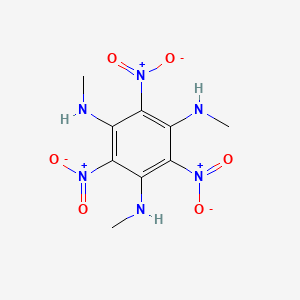![molecular formula C22H17Cl2N3O B5222775 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)
7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as DDQ, is a synthetic compound that has been widely used in scientific research. DDQ is a potent oxidizing agent that can be used for a variety of applications, including organic synthesis, drug discovery, and material science.
科学研究应用
7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been widely used in scientific research due to its potent oxidizing properties. It can be used for the synthesis of a variety of organic compounds, including alcohols, ketones, and carboxylic acids. 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has also been used in drug discovery, where it can be used to modify the structure of existing drugs to improve their efficacy. In addition, 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been used in material science, where it can be used to modify the properties of polymers and other materials.
作用机制
7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol works by transferring an oxygen atom to a substrate, resulting in the formation of an oxidized product and a reduced form of 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. The oxygen atom is transferred through a radical mechanism, where a radical intermediate is formed during the reaction. The radical intermediate then reacts with the substrate to form the oxidized product.
Biochemical and Physiological Effects
7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in lab experiments is its potent oxidizing properties. It can be used to selectively oxidize certain functional groups in organic compounds, which can be useful for the synthesis of complex molecules. However, 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol can also be a dangerous reagent to work with, as it is highly reactive and can cause skin and eye irritation. In addition, 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol can be expensive and difficult to obtain in large quantities.
未来方向
For research on 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol include the development of new synthetic methods, new applications, and further research on its biochemical and physiological effects.
合成方法
7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol can be synthesized by the reaction of 2,6-dichlorophenylhydrazine with 2-methyl-4-pyridinecarboxaldehyde, followed by the reaction with 8-hydroxyquinoline. The product is then purified using column chromatography and recrystallization. The overall yield of the synthesis is around 60%.
属性
IUPAC Name |
7-[(2,6-dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(19-16(23)5-2-6-17(19)24)15-8-7-14-4-3-10-26-20(14)22(15)28/h2-12,21,28H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQAUBSYKUMDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[1,4-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5222693.png)
![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)
![N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5222708.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)

![1-(2,6-difluorobenzyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5222715.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)acrylamide](/img/structure/B5222728.png)

![3-{5-(2-thienyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5222750.png)
![2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide](/img/structure/B5222757.png)

![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)
![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)